BAY 85-8501 Racemate is a novel compound primarily being investigated for its potential therapeutic applications in treating pulmonary diseases. It acts as a selective and potent inhibitor of human neutrophil elastase, an enzyme implicated in various inflammatory conditions, including chronic obstructive pulmonary disease, acute lung injury, and pulmonary hypertension. The compound is part of a larger class of dihydropyrimidinone derivatives that have shown promise in medicinal chemistry for targeting specific proteases involved in matrix degradation during inflammation .
BAY 85-8501 Racemate belongs to the category of small molecule inhibitors, specifically targeting serine proteases. Its classification can be further specified as a dihydropyrimidinone derivative, which is characterized by its unique structural features that confer its biological activity against human neutrophil elastase.
The synthesis of BAY 85-8501 Racemate involves several key steps that leverage established organic synthesis techniques. The initial phase typically includes the formation of the dihydropyrimidinone core through a Biginelli reaction, which combines aldehydes, urea, and β-keto esters under acidic conditions to yield the desired bicyclic structure .
Key synthetic routes have been documented, illustrating the use of various reagents and conditions to optimize yield and purity:
BAY 85-8501 Racemate features a complex molecular structure characterized by a dihydropyrimidinone framework. The compound's stereochemistry plays a crucial role in its biological activity, with the racemic mixture consisting of equal parts of two enantiomers, which may exhibit different pharmacological properties.
The molecular formula for BAY 85-8501 is CHClFNOS, reflecting its diverse functional groups that contribute to its interaction with biological targets. The compound has demonstrated significant potency with an IC value in the low nanomolar range against human neutrophil elastase .
BAY 85-8501 Racemate undergoes specific chemical reactions that are critical for its synthesis and functionalization. These reactions include:
The reactions are typically catalyzed using palladium or other transition metals under controlled conditions to ensure high selectivity and yield. Detailed reaction schemes illustrate these processes, showcasing the stepwise transformation from simple precursors to the final racemic product .
BAY 85-8501 exerts its pharmacological effects primarily through inhibition of human neutrophil elastase. This protease plays a pivotal role in tissue remodeling and inflammation; thus, inhibiting its activity helps restore the balance between proteases and antiproteases in inflammatory diseases.
The binding mechanism involves interactions with specific pockets (S1 and S2) within the enzyme's active site, which are critical for substrate recognition and catalysis. Studies indicate that BAY 85-8501 achieves high binding affinity due to conformational adjustments upon binding, leading to effective inhibition .
BAY 85-8501 Racemate exhibits several notable physical properties:
Key chemical properties include:
Relevant data indicate favorable lipophilicity (log D values around 3.0), which supports oral bioavailability .
BAY 85-8501 Racemate is primarily being investigated for:
The ongoing clinical trials are expected to provide further insights into its efficacy and safety profile, potentially leading to new treatment options for patients suffering from debilitating pulmonary conditions .
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4